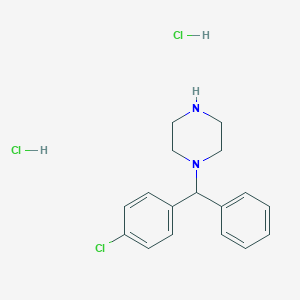

N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBMRCUZCPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908197 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-92-1, 18719-22-7 | |

| Record name | Norchlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)benzyl]piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action of N-(p-Chlorobenzhydryl)piperazine dihydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Executive Summary

N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known as Norchlorcyclizine dihydrochloride, is a compound of significant interest not for its intrinsic pharmacological activity, but as a foundational molecular scaffold in medicinal chemistry. It is recognized primarily as an inactive metabolite of the first-generation antihistamines meclizine and chlorcyclizine and is also found as an impurity in preparations of hydroxyzine and cetirizine.[1][2] While direct biological effects of the parent compound are minimal, its rigid benzhydrylpiperazine core is a privileged structure. This guide elucidates the mechanistic pathways that have been successfully targeted by its derivatives, demonstrating its role as a versatile precursor for developing a diverse range of therapeutic agents. We will explore how modifications to this scaffold have yielded potent ion channel modulators, receptor antagonists, and enzyme inhibitors, providing a comprehensive overview for researchers in drug discovery and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. N-(p-Chlorobenzhydryl)piperazine dihydrochloride is the salt form of the parent base, Norchlorcyclizine.

| Parameter | Value | Source |

| Primary Name | N-(p-Chlorobenzhydryl)piperazine dihydrochloride | Vulcanchem |

| Parent Compound | 1-(4-Chlorobenzhydryl)piperazine; Norchlorcyclizine | [2][3] |

| CAS Registry Number | 303-26-4 (for parent base) | [2][3] |

| Molecular Formula | C₁₇H₁₉ClN₂ (parent base) | [2][3][4] |

| Molecular Weight | 286.8 g/mol (parent base) | [2][3][4] |

| Appearance | White to light beige crystalline powder | Vulcanchem |

| Solubility | Soluble in DMSO (~30 mg/ml), DMF (~30 mg/ml), and Ethanol (~25 mg/ml). Sparingly soluble in aqueous buffers.[4] | Cayman Chemical |

The Benzhydrylpiperazine Scaffold: A Gateway to Diverse Mechanisms of Action

The true utility of N-(p-Chlorobenzhydryl)piperazine lies in its structural attributes, which make it an ideal starting point for chemical modification. The piperazine ring offers two nitrogen atoms that can be differentially functionalized, while the chlorobenzhydryl group provides a rigid, lipophilic anchor that influences receptor binding and pharmacokinetic properties. This section details the major classes of therapeutic agents developed from this scaffold.

Ion Channel Modulation

Derivatives of the benzhydrylpiperazine core have been shown to be potent modulators of voltage-gated ion channels, critical players in neuronal excitability and cardiovascular function.

The Nav1.7 sodium channel is a genetically validated target for pain therapeutics. Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for analgesics with a reduced risk of central nervous system side effects.

-

Mechanistic Insight: By introducing amide functionalities to the piperazine ring, researchers have synthesized derivatives that potently inhibit Nav1.7.[2][5] These modifications are designed to interact with key residues within the channel's pore, physically occluding the passage of sodium ions and thereby dampening the propagation of pain signals. A study describes a series of amide derivatives, with the two most active compounds exhibiting IC₅₀ values of 8-10 μM in a fluorescence-based assay using HEK-293 cells expressing human Nav1.7.[5]

Calcium channel blockers (CCBs) are a cornerstone of cardiovascular medicine, used to treat hypertension and angina.[6] They function by inhibiting the influx of Ca²⁺ into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced heart rate.[6]

-

Mechanistic Insight: A series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols, derived from the core structure, were synthesized and found to possess significant calcium entry-blocking and cerebral vasodilating activities.[7] The addition of the phenylethanol moiety was crucial for this activity. These compounds directly inhibit the calcium current in neurons, as demonstrated by patch-clamp techniques, positioning them as potential agents for treating conditions like cerebral vasospasm.[7]

Receptor Antagonism

The scaffold has been successfully employed to design antagonists for G-protein coupled receptors (GPCRs), including dopamine and histamine receptors.

-

Dopamine D₄ Receptor Antagonism: The dopamine D₄ receptor is a key target in the development of atypical antipsychotics. Diaryl piperazine derivatives have been identified as potent and selective D₄ receptor antagonists.[8][9] One study highlighted a derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which exhibited an exceptionally high affinity for the D₄ receptor (IC₅₀ = 0.057 nM) and over 10,000-fold selectivity against the D₂ receptor.[9] This high selectivity is critical for achieving therapeutic efficacy while minimizing extrapyramidal side effects associated with D₂ blockade.

-

Antihistaminic Activity: Given that the parent compound is a metabolite of antihistamines like meclizine, it is no surprise that its derivatives can be tailored to retain or enhance histamine H₁ receptor antagonism.[1][2][10] This is achieved through synthetic modifications that mimic the structural features of established antihistamines.

Multi-Target Enzyme Inhibition

Chronic inflammation is a complex process involving multiple enzymatic pathways. The benzhydrylpiperazine scaffold has been used to create dual-target inhibitors for a more comprehensive anti-inflammatory effect.

-

Dual COX-2/5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. A novel series of benzhydrylpiperazine-based compounds were designed as dual inhibitors.[11] Compound 9d from this series, featuring a 4-chloro substitution, showed potent inhibition of both COX-2 (IC₅₀ = 0.25 μM) and 5-LOX (IC₅₀ = 7.87 μM), outperforming the standard drugs celecoxib and zileuton, respectively.[11] Such dual inhibition offers a potential advantage over traditional NSAIDs by providing broader anti-inflammatory coverage and potentially a better gastrointestinal safety profile.

Pharmacological Activity Data Summary

| Derivative Class | Target | Key Compound | Potency (IC₅₀) | Reference |

| Piperazine Amides | Nav1.7 Sodium Channel | Compound 5/6 | 8-10 μM | [5] |

| Benzamide Piperazines | Dopamine D₄ Receptor | Compound 17 | 0.057 nM | [9] |

| Phenyl Oxadiazoles | COX-2 Enzyme | Compound 9d | 0.25 μM | [11] |

| Phenyl Oxadiazoles | 5-LOX Enzyme | Compound 9d | 7.87 μM | [11] |

Key Experimental Protocols

The characterization of novel compounds derived from N-(p-Chlorobenzhydryl)piperazine requires robust and validated methodologies. The following protocols represent standard experimental choices for elucidating the mechanisms described above.

Protocol 1: General Synthesis of Benzhydrylpiperazine Amide Derivatives

This protocol outlines a representative synthetic route for creating amide derivatives, similar to those evaluated for Nav1.7 or anticancer activity.[8] This demonstrates the practical application of the compound as a chemical building block.

-

Solubilization: Dissolve 1-(4-chlorobenzhydryl)piperazine (1 equivalent) in a suitable aprotic solvent such as dry dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction exotherm.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (3 equivalents), to the cooled solution and stir for 10 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Add the desired acyl chloride or benzoyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 5-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt and any unreacted starting materials.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield the final amide derivative.

Protocol 2: Evaluation of Calcium Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring ion channel activity and the effect of potential blockers.[7] Its choice is self-validating due to its high resolution and ability to measure ionic currents in real-time.

-

Cell Preparation: Culture a suitable cell line (e.g., rat hippocampal pyramidal neurons or HEK-293 cells expressing the target calcium channel subtype) on glass coverslips.

-

Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to achieve a resistance of 3-5 MΩ when filled with the internal solution.

-

Solution Preparation: Prepare an external (bath) solution containing the charge carrier (e.g., Ba²⁺ instead of Ca²⁺ to increase current amplitude and reduce channel inactivation) and an internal (pipette) solution containing a cesium salt to block potassium channels.

-

Seal Formation: Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward currents using a patch-clamp amplifier.

-

Compound Application: After establishing a stable baseline recording, perfuse the external solution containing the test compound (e.g., a benzhydrylpiperazine derivative at 10⁻⁵ M) over the cell.

-

Data Analysis: Measure the peak current amplitude before and after compound application. The percentage of current inhibition is calculated to determine the compound's blocking activity.

Visualization of Pathways and Workflows

Diagram 1: Role as a Synthetic Scaffold

Caption: Synthetic utility of the benzhydrylpiperazine scaffold.

Diagram 2: Mechanism of Calcium Channel Blockade

Caption: Inhibition of calcium influx by a benzhydrylpiperazine derivative.

Conclusion and Future Perspectives

N-(p-Chlorobenzhydryl)piperazine dihydrochloride is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemistry. While itself pharmacologically inert, its rigid structure and readily modifiable piperazine ring have enabled the development of a remarkable array of potent and selective therapeutic candidates. The successful targeting of diverse protein classes—including ion channels, GPCRs, and enzymes—underscores the scaffold's versatility. Future research will likely focus on leveraging this core to design agents with novel polypharmacology, such as dual-target compounds for complex diseases like cancer or neuro-inflammation, further cementing the legacy of this unassuming metabolite in drug discovery.

References

-

Back, S.K., et al. (2015). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Bulletin of the Korean Chemical Society. [Link]

-

Hassan, M.Z., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]

-

Tatsuno, T., et al. (1993). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Journal of Medicinal Chemistry. [Link]

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]

-

Thakran, A.K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Sarmah, K.N., Sarmah, N.K., & Patel, T.V. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research. [Link]

- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.

-

Norchlorcyclizine. PubChem. [Link]

-

Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. [Link]

-

(S)-1-(p-Chlorobenzhydryl)piperazine. Pharmaffiliates. [Link]

-

Patt, W.C., et al. (2007). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Diarylamine derivatives as calcium channel blockers.

-

Calcium channel blocker. Wikipedia. [Link]

-

Atwal, K.S., et al. (1993). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. [Link]

-

4-chlorobenzhydryl piperazine. PharmaCompass. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 7. Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzhydryl)piperazine, also known as 1-(4-Chlorobenzhydryl)piperazine, is a critical starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[1][2][3] Its molecular structure, featuring a chlorobenzhydryl group attached to a piperazine ring, imparts unique properties that are leveraged in the development of various therapeutic agents.[4][5] This guide provides an in-depth examination of the principal synthesis pathway for N-(p-Chlorobenzhydryl)piperazine dihydrochloride, offering detailed experimental protocols, mechanistic insights, and expected yields to support research and development in this area.

Overall Synthesis Pathway

The most prevalent and efficient industrial synthesis of N-(p-Chlorobenzhydryl)piperazine dihydrochloride is a three-step process commencing with the commercially available 4-chlorobenzophenone. This pathway is characterized by its high yields and the use of readily accessible reagents. The process can be summarized as follows:

-

Reduction of 4-Chlorobenzophenone: The carbonyl group of 4-chlorobenzophenone is reduced to a hydroxyl group to form 4-chlorobenzhydrol.

-

Chlorination of 4-Chlorobenzhydrol: The hydroxyl group of 4-chlorobenzhydrol is substituted with a chlorine atom to produce the reactive intermediate, 4-chlorobenzhydryl chloride.

-

N-Alkylation of Piperazine: 4-chlorobenzhydryl chloride is reacted with piperazine to yield the free base, N-(p-Chlorobenzhydryl)piperazine.

-

Salt Formation: The free base is then converted to its more stable and crystalline dihydrochloride salt.

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

Reaction Principle

This initial step involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of 4-chlorobenzophenone. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and high yield.[1][6] The reaction is typically carried out in a protic solvent like methanol or ethanol, which participates in the workup to protonate the resulting alkoxide.

Experimental Protocol

-

In a round-bottom flask, dissolve 4-chlorobenzophenone (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF) at room temperature.[1]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1 equivalent) portion-wise to the cooled solution, maintaining the temperature at 0°C.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as diethyl ether.[1]

-

Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and finally with water.[1]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 4-chlorobenzhydrol as a crude product.[7]

Yield: This step typically proceeds with a high yield, often around 92%.[1]

Step 2: Synthesis of 4-Chlorobenzhydryl Chloride

Reaction Principle

The conversion of 4-chlorobenzhydrol to 4-chlorobenzhydryl chloride is a nucleophilic substitution reaction. Two common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

-

Using Thionyl Chloride: This method is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[8] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

-

Using Concentrated HCl: This is an alternative method that can also be effective. The reaction is typically heated to facilitate the substitution of the hydroxyl group.[6][9]

Experimental Protocol (Using Thionyl Chloride)

-

Dissolve 4-chlorobenzhydrol (1 equivalent) in an anhydrous solvent such as dichloromethane (MDC) or toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.[9][10]

-

Slowly add thionyl chloride (1.1 to 2.0 equivalents) to the solution at room temperature.[9][11]

-

Stir the reaction mixture at room temperature or gently heat to 40°C for several hours (typically overnight).[9][10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chlorobenzhydryl chloride.[9] This crude product is often used directly in the next step without further purification.[6]

Step 3: N-Alkylation of Piperazine with 4-Chlorobenzhydryl Chloride

Reaction Principle

This step is a nucleophilic substitution reaction where the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzhydryl chloride and displacing the chloride leaving group. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, an inorganic base like potassium carbonate can be used.[1][12] The use of a base is crucial to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to scavenge the generated HCl.[13]

Experimental Protocol

-

In a reaction vessel, combine an excess of piperazine (e.g., 10 equivalents) with a suitable solvent such as acetonitrile or dimethylformamide (DMF).[1][7]

-

Add anhydrous potassium carbonate (1-2 equivalents) to the mixture.

-

Add the crude 4-chlorobenzhydryl chloride (1 equivalent) dissolved in the reaction solvent to the piperazine mixture.

-

Heat the reaction mixture to 80-90°C and maintain it for several hours (e.g., 16 hours), with stirring.[1][7]

-

Monitor the reaction's completion by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., toluene or dichloromethane) and wash with water to remove excess piperazine and inorganic byproducts.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-(p-Chlorobenzhydryl)piperazine as a free base.[14]

Yield: This alkylation step is highly efficient, with reported yields of up to 92%.[14][15]

Step 4: Formation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Reaction Principle

The final step involves the protonation of the two basic nitrogen atoms of the piperazine ring by hydrochloric acid to form the stable, crystalline dihydrochloride salt. This is a standard acid-base reaction. The salt form is often preferred for pharmaceutical applications due to its improved stability and handling properties.

Experimental Protocol

-

Dissolve the crude N-(p-Chlorobenzhydryl)piperazine free base in a suitable solvent such as chloroform, acetone, or isopropanol.[16][17]

-

Cool the solution in an ice bath (5-10°C).[14]

-

Slowly add a solution of concentrated hydrochloric acid in water or introduce hydrogen chloride gas into the stirred solution until the precipitation of the dihydrochloride salt is complete.[14][16]

-

Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the solid product by filtration and wash it with a cold solvent (e.g., acetone) to remove any remaining impurities.[16]

-

Dry the N-(p-Chlorobenzhydryl)piperazine dihydrochloride product under vacuum.

Yield: The salt formation typically proceeds in high yield, often in the range of 90-92%.[16]

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Reduction | 4-Chlorobenzophenone, Sodium Borohydride | ~92%[1] |

| 2 | Chlorination | 4-Chlorobenzhydrol, Thionyl Chloride | High (often used crude) |

| 3 | N-Alkylation | 4-Chlorobenzhydryl Chloride, Piperazine, K₂CO₃ | ~92%[14][15] |

| 4 | Salt Formation | N-(p-Chlorobenzhydryl)piperazine, HCl | ~90-92%[16] |

Visualizing the Synthesis Pathway

Caption: Synthesis pathway of N-(p-Chlorobenzhydryl)piperazine dihydrochloride.

Conclusion

The synthesis of N-(p-Chlorobenzhydryl)piperazine dihydrochloride via the reduction of 4-chlorobenzophenone, subsequent chlorination, N-alkylation of piperazine, and final salt formation is a well-established and high-yielding process. This guide provides a detailed framework for researchers and drug development professionals, emphasizing the critical parameters and mechanistic understanding necessary for the successful and efficient production of this vital pharmaceutical intermediate. Adherence to the described protocols, with appropriate safety measures, will facilitate the reliable synthesis of this compound for further research and development endeavors.

References

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8070-8084. Available at: [Link]

-

ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved from [Link]

-

Dong, C. (2010). Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine. Coal and Chemical Industry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Potassium Carbonate Catalyzed Intramolecular Post-Ugi Hydroamination Reaction Leading to N -Aryl Piperazine Derivatives. Retrieved from [Link]

- Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5040-5042.

-

LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

- Google Patents. (1958). DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.

- Google Patents. (2014). CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.

-

The University of Texas at Austin. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Retrieved from [Link]

-

ResearchGate. (2005). Aqueous Piperazine/Potassium Carbonate for Enhanced CO2 Capture. Retrieved from [Link]

- Google Patents. (1951). US2631153A - N-methyl-n'-benzhydryl-piperazines.

-

University of Texas at Austin. (2005). Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. Retrieved from [Link]

- Google Patents. (2014). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

-

ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

-

Organic Syntheses. (2012). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

-

IJPSR. (2022). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. Retrieved from [Link]

-

PMC - PubMed Central. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from [Link]

- Google Patents. (2003). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.

-

JOCPR. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]

-

Briti Scientific. (n.d.). 1-(4-Chlorobenzhydryl)piperazine, ≥98%. Retrieved from [Link]

Sources

- 1. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 15. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]

- 16. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine - Google Patents [patents.google.com]

- 17. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride

Foreword: Unveiling the Molecular Blueprint for Enhanced Drug Development

In the landscape of pharmaceutical development, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful drug formulation, efficacy, and safety are built. This guide provides a comprehensive exploration of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride, a critical pharmaceutical intermediate and a molecule of significant interest. As a dihydrochloride salt, its properties diverge considerably from its free base form, Norchlorcyclizine. This document is crafted for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper insight into the causality behind its molecular behavior and the experimental methodologies essential for its characterization. Our objective is to empower you with the foundational knowledge required to harness the full potential of this compound in your research and development endeavors.

Chemical Identity and Structural Elucidation

N-(p-Chlorobenzhydryl)piperazine Dihydrochloride is the salt form of the parent compound 1-(4-Chlorobenzhydryl)piperazine. The formation of the dihydrochloride salt occurs through the protonation of the two nitrogen atoms within the piperazine ring by two equivalents of hydrochloric acid. This structural modification is pivotal, as it significantly influences the compound's physicochemical characteristics, particularly its solubility and stability.

Synonyms and Nomenclature:

-

1-[(4-Chlorophenyl)phenylmethyl]-piperazine dihydrochloride

-

Norchlorcyclizine dihydrochloride

Structural Features

The molecule's architecture, comprising a piperazine ring linked to a benzhydryl group with a para-substituted chlorine atom, is fundamental to its biological activity and chemical reactivity. The presence of the two hydrochloride ions introduces ionic character, drastically altering its interaction with various solvents compared to its non-polar free base.

Comparative Physicochemical Profile: Dihydrochloride Salt vs. Free Base

A frequent point of ambiguity in literature is the conflation of properties between the dihydrochloride salt and its free base, 1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine). The following table delineates the known properties of both forms, highlighting the critical distinctions for the discerning researcher.

| Property | N-(p-Chlorobenzhydryl)piperazine Dihydrochloride | 1-(4-Chlorobenzhydryl)piperazine (Free Base) | Causality of Difference |

| Molecular Formula | C₁₇H₂₁Cl₃N₂ | C₁₇H₁₉ClN₂ | Addition of two HCl molecules. |

| Molecular Weight | 399.72 g/mol | 286.8 g/mol [1] | Mass of two HCl molecules. |

| Appearance | White to off-white crystalline solid[2] | White to light beige crystalline powder[3] | Different crystalline structures. |

| Melting Point | Significantly higher than the free base, likely with decomposition (comparable piperazine dihydrochloride melts at 318-320°C with decomposition)[4] | 65-75°C[5] | Strong ionic interactions in the salt's crystal lattice require more energy to overcome. |

| Boiling Point | Not applicable (decomposes) | 178-180°C at 0.5 mmHg[3][6] | Ionic compounds have very high boiling points and often decompose before boiling. |

| Solubility in Water | Expected to be soluble (piperazine dihydrochloride is highly soluble)[7] | Sparingly soluble (144.6 mg/L at 25°C)[3][6] | The ionic nature of the salt allows for favorable interactions with polar water molecules. |

| Solubility in Organic Solvents | Sparingly soluble in non-polar organic solvents | Soluble in methanol, ethanol, DMSO, and DMF[3][8][9] | The polarity of the salt form reduces its affinity for non-polar solvents. |

| pKa | Not directly applicable; the nitrogens are protonated. | 8.99 ± 0.10 (Predicted)[3][6] | The acidic protons of the dihydrochloride will have a pKa, but the basicity of the nitrogens is neutralized. |

In-Depth Analysis of Key Physicochemical Parameters

Solubility Profile: A Critical Determinant of Bioavailability

The enhanced aqueous solubility of the dihydrochloride salt is arguably its most significant advantage in pharmaceutical applications. This property is crucial for dissolution in physiological fluids, a prerequisite for absorption and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride in various aqueous media.

Methodology:

-

Preparation of Media: Prepare buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate different physiological environments.

-

Sample Addition: Add an excess amount of the dihydrochloride salt to a known volume of each medium in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Multiple pH values: To understand how the solubility is affected by the pH of the environment, which is crucial for predicting its behavior in different parts of the gastrointestinal tract.

-

Constant temperature: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducible results.

-

Filtration: To ensure that only the dissolved compound is quantified.

Thermal Analysis: Ensuring Stability and Integrity

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal stability and solid-state properties of the dihydrochloride salt.

Experimental Workflow: Thermal Analysis

Caption: Workflow for DSC and TGA analysis.

Interpretation of Results:

-

DSC: A sharp endotherm would indicate the melting point. For the dihydrochloride salt, this is expected to be at a high temperature and may be accompanied or followed by decomposition, as indicated by a broad endotherm or a baseline shift.

-

TGA: A significant mass loss at elevated temperatures confirms thermal decomposition. The onset temperature of this mass loss is a critical indicator of the compound's thermal stability.

Spectroscopic Characterization: Confirming Molecular Structure

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protonation of the piperazine nitrogens in the dihydrochloride salt will cause a downfield shift of the signals corresponding to the protons on the piperazine ring compared to the free base.

-

¹³C NMR: Similarly, the carbon atoms of the piperazine ring in the dihydrochloride salt will exhibit a downfield shift in their resonance signals.

Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will show characteristic broad absorption bands in the 2400-3000 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the protonated amine groups (R₂NH₂⁺). This is a key distinguishing feature from the free base.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure and collect the sample spectrum.

-

Data Analysis: Identify characteristic peaks and compare them to reference spectra.

Hygroscopicity: A Key Consideration for Formulation and Storage

The propensity of a substance to absorb moisture from the air is a critical parameter. Hydrochloride salts are often hygroscopic, which can impact their physical stability, flowability, and chemical integrity.

Experimental Protocol: Gravimetric Vapor Sorption (GVS) Analysis

-

Sample Preparation: Place a known mass of the sample in the GVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen to establish a baseline mass.

-

Sorption/Desorption Cycle: Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature.

-

Data Acquisition: Record the change in mass at each RH step until equilibrium is reached.

-

Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm.

Logical Framework for Hygroscopicity Assessment

Caption: Decision tree for hygroscopicity classification.

Conclusion: A Molecule of Versatility and Importance

N-(p-Chlorobenzhydryl)piperazine Dihydrochloride presents a distinct set of physicochemical properties compared to its free base, primarily driven by its ionic character. Its enhanced aqueous solubility and thermal stability make it a valuable intermediate in pharmaceutical synthesis. A thorough understanding and precise characterization of these properties, as outlined in this guide, are paramount for its effective utilization in the development of safe and efficacious drug products. The experimental protocols and interpretative frameworks provided herein serve as a robust foundation for researchers and scientists in their pursuit of innovation.

References

-

Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved from [Link]

-

LookChem. (n.d.). Cas 303-26-4, 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

-

Printtech Healthcare Pvt Ltd. (n.d.). 1-(4-chlorobenzhydryl)piperazine is a chemical.... Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). N-(p-Chlorobenzhydryl)-piperazine. Retrieved from [Link]

-

PubChem. (n.d.). Norchlorcyclizine. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

-

AAPS PharmSciTech. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

Sources

- 1. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jigspharma.com [jigspharma.com]

- 3. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]

- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Structural Elucidation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the unambiguous structural elucidation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride, a critical intermediate in the synthesis of antihistaminic drugs like Cetirizine.[1] As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causality behind the analytical strategy, emphasizing a multi-technique NMR approach. We will detail the integrated use of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy to assemble the molecular structure from fundamental principles. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for confirming molecular identity and purity, ensuring the highest standards of scientific integrity.

Introduction: The Imperative for Rigorous Structural Verification

In pharmaceutical development, the absolute confirmation of a molecule's chemical structure is a cornerstone of quality, safety, and regulatory compliance.[2] N-(p-Chlorobenzhydryl)piperazine is a pivotal precursor molecule whose structural integrity directly impacts the efficacy and purity of the final active pharmaceutical ingredient (API).[1] Subtle variations, such as regioisomers or process-related impurities, can have significant pharmacological consequences.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural characterization of organic molecules.[2] It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei. This guide presents a systematic workflow that leverages a suite of NMR experiments to create a self-validating system for the structural confirmation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride. We will not only acquire data but build a cohesive structural argument, piece by piece, from the spectral evidence.

Molecular Structure and Analytical Strategy

To effectively interpret the NMR data, we must first dissect the target molecule into its constituent proton and carbon environments.

Figure 1: N-(p-Chlorobenzhydryl)piperazine Dihydrochloride with Atom Numbering

Our analytical strategy is designed to first identify all proton and carbon signals and then to assemble the molecular puzzle by establishing connectivity between them.

-

Crucial Long-Range Correlations:

-

Benzhydryl to Rings: The benzhydryl proton (H7) will show correlations to the quaternary carbons of both rings (C8 and C14). This is the definitive link proving the benzhydryl structure.

-

Benzhydryl to Piperazine: H7 will also correlate to the piperazine carbons C2 and C6. This unequivocally connects the benzhydryl moiety to the piperazine ring at the N1 position.

-

Piperazine to Benzhydryl: Conversely, the piperazine protons H2 and H6 will show a correlation back to the benzhydryl carbon C7, providing reciprocal confirmation.

-

Intra-Ring: Aromatic protons will show correlations to other carbons within their respective rings, further confirming their assignments (e.g., H9/H13 correlating to C11).

-

Data Summary and Final Confirmation

By integrating the information from all experiments, we can confidently assign every proton and carbon signal. The data should be compiled into a final assignment table.

Table 1: Summary of NMR Assignments for N-(p-Chlorobenzhydryl)piperazine Dihydrochloride in DMSO-d₆

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Key HMBC Correlations (from ¹H to ¹³C) |

| 7 (CH) | ~5.7 | ~72 | CH (+) | C8, C14, C2, C6 |

| 2, 6 (CH₂) | ~3.5 (br m) | ~48 | CH₂ (-) | C7, C3, C5 |

| 3, 5 (CH₂) | ~3.3 (br m) | ~42 | CH₂ (-) | C2, C6 |

| 8 | - | ~138 | C | - |

| 9, 13 (CH) | ~7.6 (d) | ~130 | CH (+) | C11, C8 |

| 10, 12 (CH) | ~7.4 (d) | ~129 | CH (+) | C8, C11 |

| 11 | - | ~133 | C | - |

| 14 | - | ~139 | C | - |

| 15, 19 (CH) | ~7.5 (m) | ~129.5 | CH (+) | C14, C17 |

| 16, 18 (CH) | ~7.3 (m) | ~128.5 | CH (+) | C14, C18 |

| 17 (CH) | ~7.3 (m) | ~128 | CH (+) | C15, C19 |

| N1-H, N4-H | >10 (br s) | - | - | - |

Note: Chemical shifts are approximate and serve as a guide. "br m" denotes a broad multiplet.

The collective evidence provides an unambiguous and self-consistent confirmation of the structure. The ¹H and ¹³C spectra account for all expected atoms, DEPT-135 confirms the carbon types, COSY establishes the proton spin systems, HSQC links all protons to their attached carbons, and crucially, HMBC connects the independent fragments into the final, correct molecular architecture.

Conclusion

The structural elucidation of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride is systematically achieved through the logical application of a suite of NMR experiments. This guide demonstrates that by moving from simple 1D analysis to advanced 2D correlation techniques, a scientist can build an irrefutable case for a molecule's structure. This rigorous, evidence-based approach is fundamental to the principles of modern pharmaceutical science, ensuring that intermediates and final APIs meet the required standards of identity, purity, and quality. The integration of these techniques represents a powerful, reliable, and indispensable tool in the arsenal of the research and development scientist.

References

-

The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). Preprints.org. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Semantic Scholar. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). PubMed. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. [Link]

-

The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). ResearchGate. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2012). Asian Journal of Chemistry. [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PMC - PubMed Central. [Link]

-

NMR Sample Preparation. (n.d.). Bruker. [Link]

-

Application of Fast 2D NMR Methods in the Pharmaceutical Industry. (2023). Royal Society of Chemistry. [Link]

-

¹³C NMR chemical shift (δC) values of benzhydryl group Ar2CH carbon nuclei. (n.d.). ResearchGate. [Link]

-

How to make an NMR sample. (n.d.). University of Ottawa. [Link]

-

Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

NMR Sample Preparation. (n.d.). University of Wisconsin-Madison. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

NMR Sample Preparation. (n.d.). Western University. [Link]

-

¹³C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Aix-Marseille Université. [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

-

2D NMR Spectroscopy. (2016). Slideshare. [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

NMR Chart. (n.d.). UCLA Chemistry. [Link]

-

Norchlorcyclizine. (n.d.). PubChem - NIH. [Link]

-

2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. (2023). YouTube. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

Sources

Navigating the Nomenclature: A Comprehensive Guide to N-(p-Chlorobenzhydryl)piperazine Dihydrochloride and its Synonyms

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms and alternative nomenclature for the chemical compound N-(p-Chlorobenzhydryl)piperazine dihydrochloride. Understanding the various names and identifiers for this compound is crucial for accurate literature review, unambiguous communication in research and development, and precise sourcing of materials.

Core Chemical Identity

The subject of this guide is the dihydrochloride salt of the parent compound 1-(4-chlorobenzhydryl)piperazine. The core molecular structure consists of a piperazine ring linked to a benzhydryl group, where one of the phenyl rings is substituted with a chlorine atom at the para position. The dihydrochloride form indicates that two equivalents of hydrogen chloride have been added to the basic nitrogen atoms of the piperazine ring, forming a salt that often exhibits different physicochemical properties, such as improved solubility in aqueous solutions, compared to its free base.

Synonym and Nomenclature Landscape

The compound is known by a variety of names across scientific literature, chemical supplier catalogs, and regulatory documents. This diversity in nomenclature can be a source of confusion. This section aims to clarify these different names and establish their relationships.

Chemical Names (IUPAC and Common)

The systematic naming of this compound according to IUPAC (International Union of Pure and Applied Chemistry) standards, along with commonly used chemical names, forms the foundation of its identification. These names precisely describe the molecular structure.

-

1-[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride : This is a descriptive chemical name that clearly outlines the substituents and their positions on the piperazine ring.

-

1-(4-Chlorobenzhydryl)piperazine dihydrochloride : A widely used and accepted name.[1]

-

1-(p-Chloro-alpha-phenylbenzyl)piperazine dihydrochloride : This nomenclature specifies the para position of the chlorine atom and the alpha position of the phenyl group relative to the piperazine attachment point.[1]

-

Piperazine, 1-((4-chlorophenyl)phenylmethyl)-, dihydrochloride : An indexing name format often found in chemical databases.[1]

The Parent Compound: Norchlorcyclizine

It is essential to distinguish the dihydrochloride salt from its parent free base, Norchlorcyclizine .[2] Many of the synonyms listed in databases refer to this parent compound. The key distinction is the absence of the "dihydrochloride" suffix.

Synonyms for the parent compound (Norchlorcyclizine) include:

Relationship to Other Pharmaceutical Compounds

N-(p-Chlorobenzhydryl)piperazine is structurally related to several well-known antihistaminic drugs and may be referred to as a metabolite or impurity of these active pharmaceutical ingredients (APIs).

-

Meclizine Impurity : It is identified as an impurity in Meclizine preparations.[8]

-

Hydroxyzine Related Compound A : In the context of Hydroxyzine, it is referred to as "Hydroxyzine Related Compound A".[6][9]

-

Cetirizine Impurity A : It is also known as an impurity in Cetirizine.[6]

-

Metabolite of Chlorcyclizine and Meclizine : Research has shown that 1-(4-Chlorobenzhydryl)piperazine is an inactive metabolite of Chlorcyclizine and Meclizine.[5]

Commercial and Brand Names

While the dihydrochloride itself may not be marketed as a final drug product with a specific brand name, the parent compound and its derivatives are related to commercially available drugs. For instance, Chlorcyclizine has been marketed under brand names such as Di-Paralene, Mantadil, Pruresidine, and Trihistan.[10][11]

Summary of Nomenclature

For clarity and quick reference, the following table summarizes the key synonyms and identifiers for N-(p-Chlorobenzhydryl)piperazine dihydrochloride and its parent compound.

| Category | Name/Identifier | Notes |

| Primary Name | N-(p-Chlorobenzhydryl)piperazine dihydrochloride | The focus of this guide. |

| Alternative Chemical Names | 1-[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride | |

| 1-(4-Chlorobenzhydryl)piperazine dihydrochloride[1] | ||

| 1-(p-Chloro-alpha-phenylbenzyl)piperazine dihydrochloride[1] | ||

| Piperazine, 1-((4-chlorophenyl)phenylmethyl)-, dihydrochloride[1] | ||

| Parent Compound (Free Base) | Norchlorcyclizine[1][2][5] | The unprotonated form. |

| Synonyms of Parent Compound | 1-(4-Chlorobenzhydryl)piperazine[2][3][4][5][6][7] | |

| N-(p-Chlorobenzhydryl)piperazine[2][5] | ||

| 4-(4-Chlorobenzhydryl)piperazine[2] | ||

| Related Compound Nomenclature | Meclizine Impurity A[8] | In the context of Meclizine. |

| Hydroxyzine Related Compound A[6][9] | In the context of Hydroxyzine. | |

| Cetirizine Impurity A[6] | In the context of Cetirizine. | |

| CAS Registry Numbers | 1031-92-1, 18719-22-7[1] | For the dihydrochloride. |

| 303-26-4[2][5] | For the parent compound (Norchlorcyclizine). | |

| PubChem CID | 164777[1] | For the dihydrochloride. |

| 9340[1][2] | For the parent compound (Norchlorcyclizine). |

Visualizing the Nomenclature Relationships

To illustrate the connections between the different names and the core chemical structure, the following diagram is provided.

Experimental Protocols

While this guide focuses on nomenclature, the proper identification of this compound is critical for its use in experimental settings. When sourcing this chemical for research, it is imperative to use the CAS Registry Number to ensure the correct material is obtained.

Example Protocol: Preparation of a Stock Solution (10 mM)

-

Verification : Confirm the identity of the starting material using its CAS Registry Number (e.g., 1031-92-1 for the dihydrochloride).

-

Calculation : Determine the mass of N-(p-Chlorobenzhydryl)piperazine dihydrochloride (Molecular Weight: 359.7 g/mol ) required to prepare the desired volume of a 10 mM solution.

-

Dissolution : Weigh the calculated amount of the compound and dissolve it in an appropriate solvent, such as methanol.[1] Solubility in water is limited.[1]

-

Storage : Store the resulting stock solution under appropriate conditions, typically at low temperatures and protected from light, to maintain its stability.

Conclusion

The accurate and consistent naming of chemical compounds is fundamental to scientific integrity and progress. This guide has provided a comprehensive overview of the synonyms and alternative nomenclature for N-(p-Chlorobenzhydryl)piperazine dihydrochloride, clarifying its relationship to its parent compound and other pharmaceutical agents. By using this guide, researchers, scientists, and drug development professionals can navigate the complexities of chemical nomenclature with greater confidence and precision.

References

-

Pharmaffiliates. Meclizine-impurities. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 119-56-2 Meclizine USP Related Compound A Impurity. [Link]

-

Allmpus. Meclizine USP RC A and Meclizine USP Related Compound A. [Link]

-

ResearchGate. Structure of meclizine hydrochloride and their impurities. [Link]

-

precisionFDA. CHLORCYCLIZINE HYDROCHLORIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2710, Chlorcyclizine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9340, Norchlorcyclizine. [Link]

-

Wikipedia. Chlorcyclizine. [Link]

-

TradeIndia. 1-(4-Chlorobenzhydryl)piperazine. [Link]

-

Pharmaffiliates. 303-26-4 | Product Name : 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine. [Link]

-

Pharmaffiliates. CAS No : 439858-21-6 | Product Name : (S)-1-(p-Chlorobenzhydryl)piperazine. [Link]

Sources

- 1. N-(p-Chlorobenzhydryl)piperazine dihydrochloride (1031-92-1) for sale [vulcanchem.com]

- 2. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 4. 303-26-4|1-((4-Chlorophenyl)(phenyl)methyl)piperazine|BLD Pharm [bldpharm.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 11. medkoo.com [medkoo.com]

An In-depth Technical Guide to N-(p-Chlorobenzhydryl)piperazine and its Dihydrochloride Salt

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of N-(p--Chlorobenzhydryl)piperazine, its active metabolite Norchlorcyclizine, and its commonly utilized dihydrochloride salt, Chlorcyclizine Dihydrochloride. The document delves into the crucial chemical identifiers, including CAS Registry Numbers, physicochemical properties, and structural features that define these compounds. It further details their pharmacological profile as first-generation H1 receptor antagonists, elucidating the molecular mechanism of action on the histamine H1 signaling pathway. For practical application in a research and development setting, this guide furnishes detailed, step-by-step protocols for chemical synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC). Finally, it addresses critical safety, handling, and storage considerations essential for laboratory professionals.

Chemical Identity and Physicochemical Properties

The subject of this guide is a diphenylmethylpiperazine derivative. The parent compound, known as Chlorcyclizine , should be distinguished from its dihydrochloride salt and its primary metabolite.

-

N-(p-Chlorobenzhydryl)piperazine: This name can be ambiguous. It often refers to Norchlorcyclizine (1-(4-Chlorobenzhydryl)piperazine), which is the N-demethylated, active metabolite of Chlorcyclizine.[1][2]

-

Chlorcyclizine: The pharmacologically active drug, which is 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine.[3]

-

N-(p-Chlorobenzhydryl)piperazine dihydrochloride: This typically refers to the dihydrochloride salt of Norchlorcyclizine.[4] However, the most common salt form in pharmaceutical use is Chlorcyclizine Hydrochloride .[5][6]

For clarity, this guide will focus on Chlorcyclizine and its hydrochloride salt, as these are the primary entities in drug development and research.

Key Chemical Identifiers:

| Parameter | Chlorcyclizine (Free Base) | Chlorcyclizine Hydrochloride | Norchlorcyclizine (Metabolite) |

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine[3][7] | 1-[(4-chlorophenyl)(phenyl)methyl]-4-methylpiperazine hydrochloride[6] | 1-[(4-chlorophenyl)phenylmethyl]-piperazine[2] |

| Synonyms | Perazyl, Di-paralene, Histantin[7] | Di-Paralene, Perazil[5] | N-(p-Chlorobenzhydryl)-piperazine[2] |

| CAS Registry No. | 82-93-9[3][5][7] | 1620-21-9[5][6] | 303-26-4[2][8] |

| Molecular Formula | C₁₈H₂₁ClN₂[3][7] | C₁₈H₂₂Cl₂N₂ | C₁₇H₁₉ClN₂[2][8] |

| Molecular Weight | 300.83 g/mol [5] | 337.29 g/mol [5] | 286.8 g/mol [2] |

Physicochemical Data Summary:

The physicochemical properties are critical for formulation development, determining solubility, and predicting biological absorption. The hydrochloride salt form is typically used to enhance aqueous solubility for administration.

| Property | Chlorcyclizine (Free Base) | Chlorcyclizine Hydrochloride | Source(s) |

| Appearance | Oil | White to off-white crystalline powder | [7][9] |

| Melting Point | Not Applicable | 226-227 °C | [5][10] |

| Boiling Point | 137-145 °C at 0.1-0.15 mmHg | Decomposes | [7][11][12] |

| Solubility | Soluble in DMSO, Ethanol. | Freely soluble in water; Soluble in alcohol and chloroform. | [5][6][11][13] |

| pKa | pKa₁: 2.43, pKa₂: 7.81 | Not directly specified, but aqueous solution is acidic. | [5][7][11] |

| LogP | 4.5 | Not directly specified, but lower than free base. | [7][11] |

Pharmacology and Mechanism of Action

Chlorcyclizine is a first-generation antihistamine of the piperazine class.[3][7][14] Its primary therapeutic effect is derived from its activity as a potent antagonist or inverse agonist at the histamine H1 receptor.[7][15][16]

Mechanism of Action: During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, including those in smooth muscle and vascular endothelium.[15][17] This binding initiates a signaling cascade. The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gαq subunit.[17][18][19]

-

Activation: Histamine binding causes Gαq to exchange GDP for GTP, activating it.

-

Downstream Cascade: Activated Gαq stimulates the enzyme phospholipase C (PLC).[17][18]

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17]

-

Cellular Response: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[17] DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[17] This cascade leads to the physiological manifestations of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and inflammation.[15]

Inhibition by Chlorcyclizine: Chlorcyclizine competitively blocks the H1 receptor, preventing histamine from binding and activating the downstream Gαq/PLC/IP₃ pathway.[15] This blockade mitigates the symptoms of allergic reactions.[15] As a first-generation antihistamine, it can cross the blood-brain barrier, which leads to its sedative effects by antagonizing central H1 receptors that are involved in maintaining wakefulness.[15][18] Additionally, Chlorcyclizine exhibits some anticholinergic, antiserotonergic, and local anesthetic properties.[3][20]

Diagram: Histamine H1 Receptor Signaling and Inhibition by Chlorcyclizine

Caption: H1 receptor signaling cascade and its inhibition by Chlorcyclizine.

Applications in Research and Drug Development

While primarily known as an antihistamine for treating rhinitis, urticaria, and pruritus, Chlorcyclizine has been investigated for other therapeutic applications.[3] This broadens its relevance for drug development professionals.

-

Antiviral Research: Studies have identified Chlorcyclizine HCl as a potent inhibitor of Hepatitis C Virus (HCV) infection, likely by blocking the viral entry stage.[21] Its potential has also been explored for other flaviviruses like Zika virus.[3] This repurposing highlights its value as a scaffold for developing new antiviral agents.

-

Teratology Studies: It has been used as a model compound in animal studies to investigate drug-induced cleft palate, providing insights into developmental biology.[1]

-

Pharmacokinetic Modeling: As a well-characterized drug, it serves as a useful tool for studying the pharmacokinetics of piperazine derivatives, including absorption, distribution, metabolism (primarily N-demethylation to norchlorcyclizine), and excretion.[1][20]

Experimental Protocols

The following protocols are generalized methodologies derived from established practices and should be optimized for specific laboratory conditions and instrumentation.

Protocol: Synthesis of Chlorcyclizine

This synthesis is based on the classical preparation method involving the reaction of 1-(p-chlorobenzhydryl)piperazine (Norchlorcyclizine) with a methylating agent.

Objective: To synthesize 1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine (Chlorcyclizine) from its nor-precursor.

Materials:

-

1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and separation funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-Chlorobenzhydryl)piperazine in formic acid.

-

Methylation: Slowly add the aqueous formaldehyde solution to the flask. This is an example of the Eschweiler–Clarke reaction, where formic acid acts as the reducing agent for the iminium ion formed in situ from the piperazine and formaldehyde.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup - Basification: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a concentrated NaOH solution until the pH is >10. This step neutralizes the formic acid and deprotonates the product, making it soluble in organic solvents.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane. The organic layers contain the crude Chlorcyclizine product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification (Optional): The resulting oil can be purified further by vacuum distillation or column chromatography if required.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of Chlorcyclizine via methylation.

Protocol: HPLC Analysis of Chlorcyclizine HCl

This protocol describes a reversed-phase HPLC method for the quantification of Chlorcyclizine HCl in a sample, adapted from established analytical methods.[22][23]

Objective: To determine the concentration of Chlorcyclizine HCl using HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV detector, pump, autosampler, and column oven.

-

Reversed-phase C8 or C18 column (e.g., Symmetry C8, 3.9 x 150 mm, 5 µm).[22]

-

Mobile Phase: 7.4 mM Sodium 1-heptanesulfonate in Water/Acetonitrile (65:35 v/v).[22][23]

-

Chlorcyclizine HCl reference standard.

-

Sample for analysis (e.g., dissolved pharmaceutical tablet).

-

HPLC-grade solvents and reagents.

-

Syringe filters (0.45 µm).

Chromatographic Conditions:

| Parameter | Value | Source(s) |

| Column | Symmetry C8, 3.9 x 150 mm, 5 µm | [22] |

| Mobile Phase | 7.4 mM Sodium 1-heptanesulfonate in Water:Acetonitrile (65:35) | [22][23] |

| Flow Rate | 1.0 mL/min | [22] |

| Detection | UV at 230 nm | [22] |

| Injection Volume | 8-10 µL | [22] |

| Column Temperature | Ambient | [22] |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum. The ion-pairing agent (sodium 1-heptanesulfonate) is crucial for retaining the basic analyte and achieving good peak shape.

-

Standard Solution Preparation: Accurately weigh a quantity of Chlorcyclizine HCl reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-100 µg/mL).

-

Sample Preparation: If analyzing a tablet, accurately weigh and crush it. Transfer a portion of the powder equivalent to a known amount of the active ingredient into a volumetric flask. Add the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume.[22][24] Filter the solution through a 0.45 µm syringe filter before injection.[22]

-

System Equilibration: Set up the HPLC system with the specified conditions. Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solution(s). Replicate injections are recommended for precision.

-

-

Data Processing: Integrate the peak area of Chlorcyclizine in each chromatogram. Construct a calibration curve by plotting peak area versus the concentration of the standards. Determine the concentration of Chlorcyclizine in the sample by interpolating its peak area from the curve.

Safety, Handling, and Storage

Professionals handling Chlorcyclizine Hydrochloride must adhere to strict safety protocols.

-

Hazard Identification: The compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[25][26] It can cause skin, eye, and respiratory irritation.[12][27]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[27][28] Work in a well-ventilated area or under a chemical fume hood.[27][28]

-

Handling: Avoid creating dust.[28] Use non-sparking tools and prevent electrostatic discharge.[27] Do not eat, drink, or smoke in the handling area.[27][28]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place.[27][28] For long-term stability, storage at -20°C is recommended.[6][10][13]

References

- Histamine H1 receptor - Wikipedia. (URL: )

- What is the mechanism of Chlorcyclizine Hydrochloride?

- Application Notes and Protocols for the HPLC Analysis of Chlorcyclizine - Benchchem. (URL: )

- Chlorcyclizine - Wikipedia. (URL: )

- Chlorcyclizine: Uses, Dosage, Side Effects and More | MIMS Philippines. (URL: )

- Le Roith, D. Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. (URL: )

- Histamine H1 Receptor Activ

- What is Chlorcyclizine Hydrochloride used for?

- Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH. (URL: )

- Effects of histamine H1 receptor signaling on glucocorticoid receptor activity.

- An In-depth Technical Guide to the Chemical and Physical Properties of Chlorcyclizine - Benchchem. (URL: )

- N-(p-Chlorobenzhydryl)piperazine dihydrochloride - 1031-92-1 - Vulcanchem. (URL: )

- chlorcyclizine - Wiktionary, the free dictionary. (URL: )

- CHLORCYCLIZINE Definition & Meaning - Dictionary.com. (URL: )

- Chlorcyclizine Dihydrochloride|CAS 129-71-5 - Benchchem. (URL: )

- Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem - NIH. (URL: )

- Cyclizine and Chlorcyclizine - Waters Corpor

- Chlorcyclizine European Pharmacopoeia (EP) Reference Standard 14362-31-3. (URL: )

- He, S. et al. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC - PubMed Central. (URL: )

- Cyclizine and Chlorcyclizine - Waters Corpor

- Chlorcyclizine Dihydrochloride|CAS 129-71-5 - ChemicalBook. (URL: )